molecular formula C16H20O4 B12788862 Xnl8PU8jna CAS No. 75918-37-5

Xnl8PU8jna

Cat. No.: B12788862
CAS No.: 75918-37-5
M. Wt: 276.33 g/mol
InChI Key: WWEGKHYWESCXOK-VVBGDLBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl marasmate involves several key steps. One notable method includes the stereo- and regioselective photocycloaddition of aliene to enone, followed by an acid-catalyzed rearrangement of 1-oxaspirohexane to lactone . The final steps involve Sharpless allylic oxidation and Swern oxidation of hydroxy ester to yield methyl marasmate .

Industrial Production Methods

Industrial production methods for methyl marasmate are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl marasmate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Methyl marasmate can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl marasmate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl marasmate involves its interaction with nucleic acid metabolism. It inhibits RNA and DNA synthesis in cells, particularly affecting RNA polymerase II and mRNA guanylyltransferase . This inhibition leads to its antimicrobial and cytotoxic effects.

Properties

CAS No.

75918-37-5

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl (1aS,3aR,6aR,6bR)-1a,2-diformyl-5,5-dimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-6b-carboxylate

InChI

InChI=1S/C16H20O4/c1-14(2)5-10-4-11(7-17)15(9-18)8-16(15,12(10)6-14)13(19)20-3/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,15-,16-/m0/s1

InChI Key

WWEGKHYWESCXOK-VVBGDLBDSA-N

Isomeric SMILES

CC1(C[C@@H]2C=C([C@]3(C[C@]3([C@@H]2C1)C(=O)OC)C=O)C=O)C

Canonical SMILES

CC1(CC2C=C(C3(CC3(C2C1)C(=O)OC)C=O)C=O)C

Origin of Product

United States

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